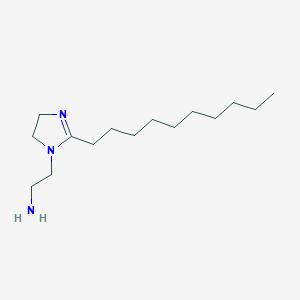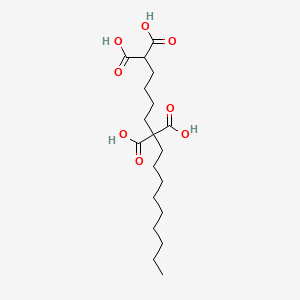
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Métodos De Preparación
The synthesis of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Industrial production methods often involve the use of microwave-assisted synthesis, which provides a simple and efficient solventless method for the synthesis of 4,5-disubstituted imidazoles .
Análisis De Reacciones Químicas
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions include various substituted imidazole derivatives, which have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a synthon in the development of new drugs and other chemical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of cell death in cancer cells .
Comparación Con Compuestos Similares
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share similar chemical structures and properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its broad range of biological activities and its potential for use in various scientific research applications .
Propiedades
Número CAS |
63257-66-9 |
|---|---|
Fórmula molecular |
C15H31N3 |
Peso molecular |
253.43 g/mol |
Nombre IUPAC |
2-(2-decyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C15H31N3/c1-2-3-4-5-6-7-8-9-10-15-17-12-14-18(15)13-11-16/h2-14,16H2,1H3 |
Clave InChI |
WGKRYMGAGJFZCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=NCCN1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)

![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)




![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)

